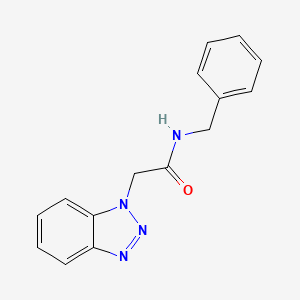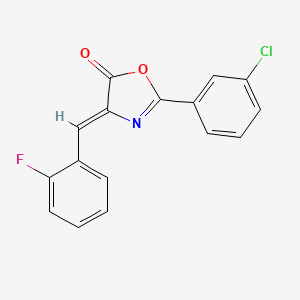
4-ethyl 2-isopropyl 5-(butyrylamino)-3-methyl-2,4-thiophenedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structurally complex thiophene derivatives involves multistep chemical processes including displacement, acylation, and Wittig cyclization reactions. These methods are crucial for introducing functional groups and achieving the desired molecular architecture. For example, a similar compound, ethyl(5S,6R)-2-(4-methylphenyl)-6-[(1R)-tert-butyldimethylsilyloxyethyl]-penem-3-carboxylate, was synthesized through these reaction mechanisms, which are relevant to the synthesis of the compound (Guo-Cheng Lei, 2010).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by X-ray diffraction and various spectroscopic techniques, including NMR and IR. These analyses provide detailed insights into the compound's geometry, electron distribution, and functional group orientation. Understanding the molecular structure is essential for predicting the compound's reactivity and interaction with other molecules (L. Minga, 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo a range of chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on their functional groups and overall molecular structure. These reactions are critical for further modifying the compound or integrating it into more complex molecular frameworks. For example, the introduction of alkyl or aryl groups through these reactions can significantly alter the compound's chemical behavior and properties (A. Balaban et al., 2004).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the incorporation of different alkyl groups can impact the compound's solubility in organic solvents, while the presence of rigid rings affects its melting point and crystallinity. Understanding these properties is crucial for applications in materials science and chemical engineering (G. Wang et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of thiophene derivatives are determined by their functional groups and electronic structure. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards various reagents. These properties are essential for predicting how the compound will behave in synthetic pathways or when exposed to different environmental conditions (M. Bayat et al., 2010).
Propriétés
IUPAC Name |
4-O-ethyl 2-O-propan-2-yl 5-(butanoylamino)-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-6-8-11(18)17-14-12(15(19)21-7-2)10(5)13(23-14)16(20)22-9(3)4/h9H,6-8H2,1-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCALQQBSSLMLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5660921.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5660928.png)
![(3R*,4R*)-3-methyl-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5660938.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5660946.png)

![N-(2,4-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5660975.png)
![1-[2-(4-bromophenoxy)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5660976.png)
![3-{1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5660979.png)
![ethyl [5-methyl-2-(4-methylphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5660998.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5661002.png)

![N-{[4'-(1-morpholin-4-ylethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5661013.png)
